molecular formula C18H23N3O2 B2487941 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one CAS No. 1206079-91-5

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one

Cat. No.: B2487941
CAS No.: 1206079-91-5
M. Wt: 313.401
InChI Key: MZRARLFJTIYOSH-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms

Chemical Reactions Analysis

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one can be compared with other oxadiazole derivatives such as:

These compounds share the oxadiazole core but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-14-19-18(23-20-14)16-10-12-21(13-11-16)17(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRARLFJTIYOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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